![molecular formula C9H10F3NO B1390732 2-Methoxy-3-(trifluoromethyl)benzylamine CAS No. 1017778-87-8](/img/structure/B1390732.png)
2-Methoxy-3-(trifluoromethyl)benzylamine
Overview
Description
“2-Methoxy-3-(trifluoromethyl)benzylamine” is a laboratory chemical . It is used in the preparation of 6-substituted purines . It is a clear colorless to yellowish liquid .
Molecular Structure Analysis
The molecular formula of “2-Methoxy-3-(trifluoromethyl)benzylamine” is C9H10F3NO . The InChI code is 1S/C9H10F3NO/c1-14-8-6(5-13)3-2-4-7(8)9(10,11)12/h2-4H,5,13H2,1H3 .
Physical And Chemical Properties Analysis
“2-Methoxy-3-(trifluoromethyl)benzylamine” is a clear colorless to yellowish liquid . It has a molecular weight of 205.18 . The storage temperature is ambient temperature .
Scientific Research Applications
Chemical Synthesis and Reactivity
2-Methoxy-3-(trifluoromethyl)benzylamine is involved in various chemical synthesis processes. For instance, it plays a role in facilitating the creation of 3-((trifluoromethyl)thio)benzofurans and benzothiophenes, demonstrating broad functional group tolerance in chemical reactions (Sheng, Fan, & Wu, 2014). Additionally, it is utilized in the ortho-C-H trifluoromethylation of benzylamines, showcasing its usefulness in medicinal chemistry for preparing ortho-trifluoromethyl-substituted benzylamines (Miura, Feng, Ma, & Yu, 2013).
Potential Medical Applications
Some derivatives of 2-Methoxy-3-(trifluoromethyl)benzylamine have shown properties of potential antidepressants, being highly active and selective inhibitors of 5-hydroxytryptamine re-uptake in brain structures (Jílek et al., 1989). Moreover, certain substituted benzylamine derivatives, including those related to 2-Methoxy-3-(trifluoromethyl)benzylamine, have demonstrated significant antiarrhythmic activity (Remy, Van Saun, & Engelhardt, 1975).
Analytical and Material Science Applications
In analytical chemistry, derivatives of 2-Methoxy-3-(trifluoromethyl)benzylamine are used as fluorescent labeling reagents for high-performance liquid chromatography (HPLC), enhancing the detection of primary and secondary amines (Takadate, Yagashiro, Irikura, Fujino, & Goya, 1989). Additionally, its derivatives have been employed in spectroscopic studies, such as in the analysis of bipolarons from oligomerized 3-methoxythiophene in solution (Chang & Miller, 1987).
Pharmacology and Drug Development
In pharmacology, compounds like 4-(aminoalkoxy)benzylamines, derived from 2-Methoxy-3-(trifluoromethyl)benzylamine, have been investigated for their activity at the human histamine H3 receptor, with some exhibiting potent antagonist properties (Apodaca et al., 2003).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
[2-methoxy-3-(trifluoromethyl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-14-8-6(5-13)3-2-4-7(8)9(10,11)12/h2-4H,5,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONAOAWPUFJXAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(F)(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801242130 | |
Record name | 2-Methoxy-3-(trifluoromethyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801242130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-(trifluoromethyl)benzylamine | |
CAS RN |
1017778-87-8 | |
Record name | 2-Methoxy-3-(trifluoromethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-3-(trifluoromethyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801242130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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